4,6-Difluorobenzo[d]thiazol-2-ol
Overview
Description
4,6-Difluorobenzo[d]thiazol-2-ol is a chemical compound with the molecular formula C7H3F2NOS. It is a derivative of benzothiazole, characterized by the presence of two fluorine atoms at the 4 and 6 positions of the benzene ring and a hydroxyl group at the 2 position of the thiazole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Difluorobenzo[d]thiazol-2-ol typically involves the reaction of 4,6-difluoroaniline with carbon disulfide and chlorine, followed by cyclization to form the thiazole ring. The reaction conditions often include the use of a base such as sodium hydroxide and a solvent like ethanol. The process can be summarized as follows:
Step 1: 4,6-difluoroaniline reacts with carbon disulfide in the presence of sodium hydroxide to form the intermediate.
Step 2: The intermediate undergoes cyclization with chlorine to form this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions: 4,6-Difluorobenzo[d]thiazol-2-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The compound can be reduced to remove the fluorine atoms, resulting in a less fluorinated derivative.
Substitution: The fluorine atoms can be substituted with other functional groups, such as amino or alkyl groups.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles like ammonia or alkyl halides under basic conditions.
Major Products:
Oxidation: Formation of 4,6-difluorobenzothiazole-2-one.
Reduction: Formation of benzothiazole derivatives with fewer fluorine atoms.
Substitution: Formation of 4,6-diaminobenzo[d]thiazol-2-ol or 4,6-dialkylbenzo[d]thiazol-2-ol.
Scientific Research Applications
4,6-Difluorobenzo[d]thiazol-2-ol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules like DNA.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4,6-Difluorobenzo[d]thiazol-2-ol involves its interaction with molecular targets in biological systems. It can bind to DNA, interfering with its replication and transcription processes, which can inhibit the growth of cancer cells and microorganisms. The compound may also inhibit specific enzymes, such as succinate dehydrogenase, leading to disruption of metabolic pathways .
Comparison with Similar Compounds
- 2-Amino-4,6-difluorobenzothiazole
- 4,6-Difluorobenzo[d]thiazol-2-amine
- 4,6-Difluorobenzothiazol-2-ylamine
Comparison: 4,6-Difluorobenzo[d]thiazol-2-ol is unique due to the presence of the hydroxyl group at the 2 position, which imparts distinct chemical reactivity and biological activity compared to its analogs. The fluorine atoms enhance its stability and lipophilicity, making it more effective in certain applications .
Properties
IUPAC Name |
4,6-difluoro-3H-1,3-benzothiazol-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3F2NOS/c8-3-1-4(9)6-5(2-3)12-7(11)10-6/h1-2H,(H,10,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVVMWZXUZVJKFZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C2C(=C1F)NC(=O)S2)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3F2NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.17 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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